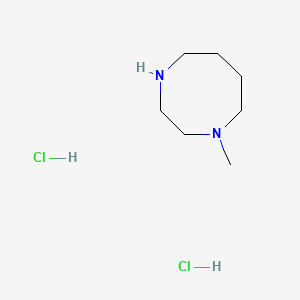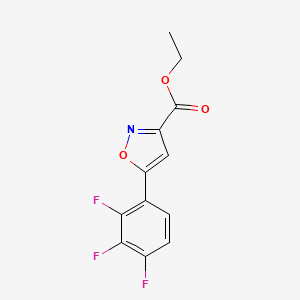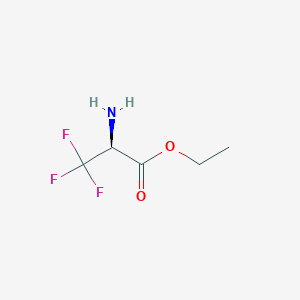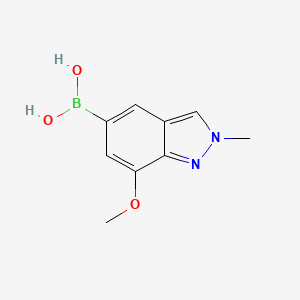
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that features a boron atom bonded to a carbon atom of an indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid typically involves the reaction of an indazole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent under an inert atmosphere .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale borylation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.
Major Products Formed
Applications De Recherche Scientifique
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-2H-indazol-7-yl)boronic acid: Similar structure but with the boronic acid group at a different position.
1H-Indazole-5-boronic acid: Lacks the methoxy and methyl substituents.
Uniqueness
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can also affect its electronic properties and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H11BN2O3 |
|---|---|
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
(7-methoxy-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c1-12-5-6-3-7(10(13)14)4-8(15-2)9(6)11-12/h3-5,13-14H,1-2H3 |
Clé InChI |
VHCPHILKUVBHOM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CN(N=C2C(=C1)OC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


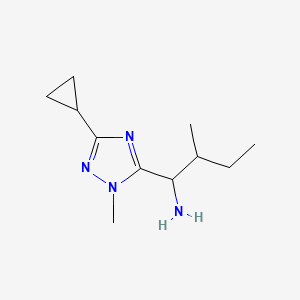
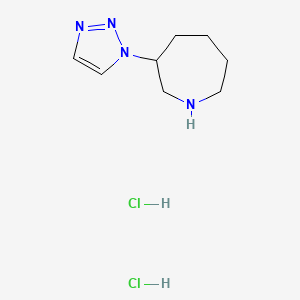
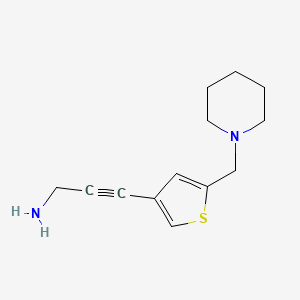
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
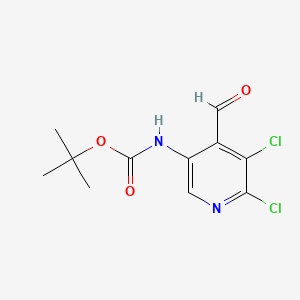
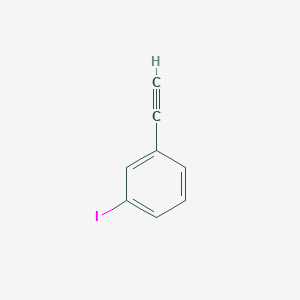
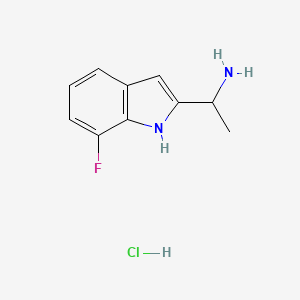
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)
